molecular formula C22H19N3O3 B11183032 methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate

Cat. No.: B11183032
M. Wt: 373.4 g/mol
InChI Key: CKCCIYXNSPPFPJ-UHFFFAOYSA-N
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Description

Methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate is a complex organic compound belonging to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-c]pyridine core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic rings can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methyl-4-(2-oxo-2-phenylethyl)-5-phenyl-1H-pyrrole-3-carboxylate: Shares a similar core structure but differs in the substituents attached to the rings.

    2-phenylethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate: Another related compound with variations in the substituents and ring structure.

Uniqueness

Methyl 3-oxo-2-phenyl-5-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate stands out due to its specific arrangement of functional groups and the resulting chemical properties

Properties

Molecular Formula

C22H19N3O3

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 3-oxo-2-phenyl-5-(2-phenylethyl)pyrazolo[4,3-c]pyridine-7-carboxylate

InChI

InChI=1S/C22H19N3O3/c1-28-22(27)19-15-24(13-12-16-8-4-2-5-9-16)14-18-20(19)23-25(21(18)26)17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3

InChI Key

CKCCIYXNSPPFPJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C2C1=NN(C2=O)C3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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